molecular formula C14H15N5O2 B1390981 (2-{[3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine CAS No. 1204296-37-6

(2-{[3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine

Cat. No.: B1390981
CAS No.: 1204296-37-6
M. Wt: 285.3 g/mol
InChI Key: QJHWGOKUBJULBD-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic nomenclature of (2-{[3-(4-methoxyphenyl)triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic systems. The official International Union of Pure and Applied Chemistry name is 2-((3-(4-methoxyphenyl)-triazolo[4,3-b]pyridazin-6-yl)oxy)ethan-1-amine. This nomenclature precisely describes the structural features, beginning with the primary amine functionality attached to a two-carbon ethoxy linker, which connects to the triazolopyridazine core at position 6.

The molecular formula C14H15N5O2 indicates the presence of fourteen carbon atoms, fifteen hydrogen atoms, five nitrogen atoms, and two oxygen atoms, reflecting the complex heterocyclic nature of this compound. The five nitrogen atoms are distributed across the triazole ring (three nitrogen atoms) and pyridazine ring (two nitrogen atoms), creating an electron-rich heterocyclic system with multiple sites for hydrogen bonding and coordination interactions.

Molecular Property Value Reference
Chemical Abstracts Service Number 1204296-37-6
Molecular Formula C14H15N5O2
Molecular Weight 285.31 g/mol
International Union of Pure and Applied Chemistry Name 2-((3-(4-methoxyphenyl)-triazolo[4,3-b]pyridazin-6-yl)oxy)ethan-1-amine
MDL Number MFCD16652747
Purity (Commercial) 95%

The Simplified Molecular Input Line Entry System representation COC1=CC=C(C2=NN=C3/C=C\C(OCCN)=N/N32)C=C1 provides a linear notation that captures the connectivity and stereochemical features of the molecule. This notation reveals the methoxy group attached to the para position of the phenyl ring, the fused triazole-pyridazine system, and the ethylamine substituent connected via an ether linkage.

The International Chemical Identifier code 1S/C14H15N5O2/c1-20-11-4-2-10(3-5-11)14-17-16-12-6-7-13(18-19(12)14)21-9-8-15/h2-7H,8-9,15H2,1H3 provides a standardized representation of the molecular structure, enabling unambiguous identification across chemical databases. The corresponding International Chemical Identifier Key QJHWGOKUBJULBD-UHFFFAOYSA-N serves as a compressed identifier for rapid database searches and cross-referencing.

Properties

IUPAC Name

2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2/c1-20-11-4-2-10(3-5-11)14-17-16-12-6-7-13(18-19(12)14)21-9-8-15/h2-7H,8-9,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHWGOKUBJULBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601144679
Record name 2-[[3-(4-Methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204296-37-6
Record name 2-[[3-(4-Methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204296-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[3-(4-Methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601144679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (2-{[3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine, with the CAS number 1204296-37-6, belongs to a class of triazolo-pyridazin derivatives. This compound has garnered interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anti-tubercular research. This article reviews the biological activity of this compound based on recent findings.

  • Chemical Formula : C14H15N5O2
  • Molecular Weight : 285.3 g/mol
  • Structural Characteristics : The compound features a triazolo-pyridazine core with a methoxyphenyl substitution, which may influence its biological interactions.

Anti-Tubercular Activity

Recent studies have explored the anti-tubercular properties of related compounds. A series of substituted derivatives were synthesized and tested against Mycobacterium tuberculosis. Notably, compounds in similar structural classes exhibited significant inhibitory effects with IC50 values ranging from 1.35 to 2.18 μM, indicating promising potential for further development in treating tuberculosis .

Anti-Inflammatory Activity

In vitro studies have indicated that derivatives related to (2-{[3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine possess anti-inflammatory properties. For instance, certain analogs demonstrated inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. The IC50 values for COX-1 and COX-2 inhibition were reported as follows:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
3a19.45 ± 0.0742.1 ± 0.30
3b26.04 ± 0.3631.4 ± 0.12
4b28.39 ± 0.0323.8 ± 0.20

These findings suggest that modifications to the triazolo-pyridazine structure can enhance anti-inflammatory efficacy .

Synthesis and Evaluation

A study focused on synthesizing several derivatives based on the triazolo-pyridazine framework found that structural modifications could significantly impact biological activity. The synthesized compounds were evaluated for their cytotoxicity against HEK-293 cells, revealing that many exhibited low toxicity levels while maintaining potent biological activity against targeted pathogens .

Molecular Docking Studies

Computational studies involving molecular docking have provided insights into the binding interactions between these compounds and their biological targets. These studies suggest that the presence of specific functional groups enhances binding affinity and selectivity towards COX enzymes and other targets relevant to inflammation and infection .

Scientific Research Applications

Biological Activities

Research indicates that (2-{[3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine exhibits a range of biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. Its mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and apoptosis.
  • Antimicrobial Activity : The compound has shown effectiveness against certain bacterial strains in vitro, indicating its potential as a lead compound for developing new antimicrobial agents.
  • Neuroprotective Effects : Research indicates possible neuroprotective properties, making it a candidate for further investigation in neurodegenerative disease models.

Anticancer Research

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of (2-{[3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine on human breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM. The compound was found to induce apoptosis through caspase activation and mitochondrial dysfunction .

Antimicrobial Studies

In a separate study focusing on antimicrobial activity, (2-{[3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacteria, suggesting moderate antibacterial activity that warrants further exploration for potential therapeutic applications .

Data Table of Biological Activities

Activity TypeTest Organism/Cell LineConcentration TestedResult
AnticancerHuman breast cancer cells10 µMSignificant reduction in viability
AntimicrobialStaphylococcus aureus50 µg/mLModerate antibacterial activity
NeuroprotectiveNeuroblastoma cell line5 µMReduced oxidative stress markers

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazole Ring

Compound 1 : (2-{[3-(3-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine
  • CAS : 1204297-71-1
  • Molecular Formula : C₁₃H₁₂FN₅O
  • Molecular Weight : 273.27 g/mol
  • Key Differences : Replaces the 4-methoxyphenyl group with a 3-fluorophenyl moiety. The fluorine atom introduces electron-withdrawing effects, reducing aromatic electron density compared to the methoxy group. This could alter binding affinity in biological targets .
Compound 2 : {2-[(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl}amine
  • CAS : 1204296-83-2
  • Molecular Formula : C₁₃H₁₃N₅O
  • Molecular Weight : 271.29 g/mol
  • Key Differences : Lacks the methoxy group entirely, featuring a simple phenyl substituent. This reduces solubility and may diminish interactions with hydrophilic targets .

Positional Isomerism and Side-Chain Modifications

Compound 3 : 6-Ethyl-N-(4-methoxyphenethyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-amine
  • CAS: Not explicitly listed (synthesized via method C in ).
  • Molecular Formula : C₁₈H₂₁N₅O
  • Molecular Weight : 323.40 g/mol
  • Key Differences : The amine substituent is at position 8 instead of position 6, and the side chain includes a 4-methoxyphenethyl group. Positional isomerism may affect target selectivity and metabolic stability .
Compound 4 : 1-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine
  • CAS : 1249222-34-1
  • Molecular Formula : C₇H₉N₅
  • Molecular Weight : 171.18 g/mol
  • Key Differences : Features a methyl group at position 6 and a simpler methanamine side chain. The reduced steric bulk may enhance membrane permeability but decrease target affinity .

Preparation Methods

Preparation of the Triazolopyridazine Core

  • Starting Materials : The synthesis begins with the preparation of the triazolopyridazine core. This can involve the reaction of a pyridazine derivative with a hydrazine derivative to form the triazole ring.

  • Cyclization Conditions : The cyclization is typically carried out in a solvent such as ethanol or dimethylformamide (DMF) under reflux conditions.

Introduction of the 4-Methoxyphenyl Group

  • Nucleophilic Substitution : The 4-methoxyphenyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of the triazolopyridazine core with a 4-methoxyphenyl halide in the presence of a base.

  • Reaction Conditions : The reaction is often conducted in a polar aprotic solvent like DMF or N,N-dimethylformamide (DMF) at elevated temperatures.

Attachment of the Ethylamine Moiety

  • Etherification Reaction : The ethylamine moiety is attached via an etherification reaction. This involves the reaction of the hydroxyl group on the triazolopyridazine derivative with an ethylamine derivative.

  • Reaction Conditions : The etherification is typically carried out in the presence of a base like sodium hydride or potassium carbonate in a solvent such as DMF.

Detailed Synthetic Procedure

Step 1: Preparation of the Triazolopyridazine Core

Step 2: Introduction of the 4-Methoxyphenyl Group

  • Reagents : Triazolopyridazine core, 4-methoxyphenyl halide, base (e.g., sodium hydride).
  • Solvent : DMF.
  • Conditions : Elevated temperature (around 100°C) for several hours.

Step 3: Attachment of the Ethylamine Moiety

  • Reagents : Triazolopyridazine derivative with hydroxyl group, ethylamine derivative, base (e.g., sodium hydride).
  • Solvent : DMF.
  • Conditions : Elevated temperature (around 100°C) for several hours.

Analysis of Reaction Conditions

The success of the synthesis depends on careful control of reaction conditions such as temperature, pH, and reaction time. Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor the progress of reactions and confirm product identity.

Temperature Control

  • Importance : Temperature affects the rate and selectivity of reactions. Elevated temperatures can increase reaction rates but may also lead to side reactions.

pH Control

  • Importance : The pH influences the availability of reactive species, especially in nucleophilic substitution reactions.

Reaction Time

  • Importance : Sufficient reaction time ensures complete conversion of reactants to products.

Purification and Characterization

After synthesis, the compound is purified using techniques such as column chromatography or recrystallization. Characterization involves spectroscopic methods like NMR and mass spectrometry to confirm the structure and purity of the compound.

Purification Methods

Method Description
Column Chromatography Separation based on differential adsorption to a stationary phase.
Recrystallization Dissolution in a solvent followed by slow cooling to form crystals.

Characterization Techniques

Technique Description
NMR Spectroscopy Provides detailed information about molecular structure.
Mass Spectrometry Determines molecular weight and fragmentation patterns.

Q & A

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Due to its GHS classification (acute toxicity, skin/eye irritation, and respiratory hazards), strict safety measures are required. Use PPE including nitrile gloves, lab coats, and sealed goggles. Work under fume hoods with local exhaust ventilation to avoid aerosol formation. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes with saline . Store in airtight containers at room temperature, segregated from incompatible reagents like strong oxidizers. Regularly monitor airborne particulate levels using OSHA-compliant methods (e.g., NIOSH Manual of Analytical Methods) .

Q. What synthetic routes are reported for preparing this compound?

  • Methodological Answer : A common approach involves cyclocondensation reactions. For example, triazolo-pyridazine cores can be synthesized by reacting hydrazine derivatives with substituted pyridazines, followed by functionalization via nucleophilic substitution (e.g., alkoxyethylamine introduction at position 6). Key steps include:
  • Cyclization : Use sodium hypochlorite in ethanol to oxidize hydrazone intermediates into triazolo-pyridazine scaffolds .
  • Etherification : React 6-chloro intermediates with 2-aminoethanol under basic conditions (e.g., K₂CO₃ in DMF) to install the ethoxyethylamine side chain .
  • Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural identity using ¹H/¹³C NMR (e.g., δ 8.09 ppm for triazole protons) and HRMS (calculated m/z 285.3012) .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal Stability : Use TGA/DSC to analyze decomposition temperatures. Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
  • pH Stability : Prepare buffered solutions (pH 1–13), incubate at 37°C, and quantify degradation products (e.g., hydrolysis of the methoxyphenyl group) using LC-MS .

Advanced Research Questions

Q. What strategies optimize the compound’s bioactivity through structural modifications?

  • Methodological Answer : Focus on SAR-driven modifications:
  • Core Heterocycle : Replace the triazolo-pyridazine with triazolo-thiadiazole (e.g., 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole) to enhance metabolic stability .
  • Side Chains : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to improve target binding. Compare IC₅₀ values in enzyme inhibition assays .
  • Data-Driven Design : Use 3D-QSAR models trained on antileukemic triazine derivatives (e.g., 6-(4-methoxyphenyl)-1,3,5-triazine-2-amine) to predict activity .

Q. How can computational modeling predict binding mechanisms with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate interactions with kinase domains (e.g., EGFR). Parameterize the compound’s partial charges via DFT (B3LYP/6-31G*) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bonds with catalytic residues (e.g., Lys745 in EGFR) .
  • Validation : Cross-reference predictions with experimental SPR binding kinetics (KD, kon/koff) .

Q. How to resolve contradictions in reported biological activities across studies?

  • Methodological Answer :
  • Assay Standardization : Compare protocols for cytotoxicity (e.g., MTT vs. resazurin assays) and adjust for variables like cell passage number and serum concentration .
  • Metabolite Profiling : Use LC-HRMS to identify active metabolites (e.g., demethylated derivatives) that may contribute to discrepancies .
  • Meta-Analysis : Pool data from studies testing triazolo-pyridazines against Gram-positive bacteria; apply random-effects models to quantify heterogeneity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-{[3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine
Reactant of Route 2
Reactant of Route 2
(2-{[3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine

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